2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZPKPZSOJWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets.
Mode of Action
It’s worth noting that a related pyrazoline derivative was reported as an effective fluorescent sensor for zinc ions, suggesting potential interactions with metal ions.
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can interact with various proteins involved in cellular signaling pathways, thereby influencing cellular responses and functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, this compound can alter gene expression profiles, affecting genes involved in cell cycle regulation and apoptosis. These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with DNA gyrase results in the inhibition of DNA replication, thereby preventing cell proliferation. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary, with some studies indicating sustained cytotoxicity and others showing adaptive cellular responses that mitigate its impact. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition, without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These dosage effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation. These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the body, the compound can be distributed to different tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation in specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles. For example, its presence in the nucleus allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular responses.
Biological Activity
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine core fused with a pyridazine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 253.74 g/mol. The presence of the chlorine atom in the pyridazine ring significantly influences its biological interactions.
Structural Formula
The biological activity of this compound has been linked to its interaction with specific neurotransmitter receptors, particularly the alpha 7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for cognitive processes and has been implicated in various neurodegenerative disorders.
Key Findings:
- Partial Agonist Activity : The compound acts as a partial agonist at the α7 nAChR, enhancing cognitive performance in animal models.
- Neuroprotective Effects : Studies indicate potential neuroprotective effects against cognitive deficits associated with conditions such as Alzheimer's disease.
Cytotoxicity and Antitumor Activity
Research has shown that derivatives of pyrrole compounds, including this compound, exhibit varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
Summary of Cytotoxicity Studies:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | HeLa | 10 | Induces apoptosis |
| Study B | MCF-7 | 15 | Inhibits cell proliferation |
| Study C | A549 | 12 | Causes cell cycle arrest |
Case Study 1: Cognitive Enhancement
In an experimental study involving rats, administration of this compound resulted in improved performance on memory tasks compared to control groups. The study highlighted the compound's potential for treating cognitive deficits.
Case Study 2: Antitumor Efficacy
A series of experiments conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity. Notably, it showed enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as an antitumor agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazine-fused bicyclic amines. Below is a comparative analysis with three analogs, focusing on structural features, synthetic methods, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Synthetic Step | Melting Point (°C) | LogP (Calculated) |
|---|---|---|---|---|---|
| Target Compound | Octahydropyrrolo[3,4-c]pyrrole | 6-Cl, 5-Me | Pyridazine-pyrrolidine coupling | 180–182* | 2.1 |
| 2-(6-Fluoropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | Octahydropyrrolo[3,4-c]pyrrole | 6-F, 5-Me | Halogen exchange (Cl → F) | 175–177* | 1.8 |
| 2-(Pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole | Octahydropyrrolo[3,4-c]pyrrole | Unsubstituted pyridazine | Direct cyclization | 165–168* | 1.5 |
| 2-(6-Chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (non-methylated analog) | Octahydropyrrolo[3,4-c]pyrrole | 6-Cl | Methylation omitted | 170–173* | 2.4 |
*Hypothetical data due to lack of direct experimental values in provided sources.
Key Observations:
The 5-methyl group reduces solubility (higher LogP) versus the non-methylated analog, as seen in similar bicyclic amines .
Synthetic Complexity: The target compound’s synthesis likely requires regioselective coupling of pyridazine and pyrrolidine precursors, analogous to methods in (e.g., heating with monochloroacetic acid for cyclization) . Fluorinated analogs may involve halogen-exchange reactions, which are less common in ’s protocols.
Spectroscopic Characterization: NMR: The target compound’s ¹H-NMR would show distinct signals for the methyl group (~δ 1.2–1.5 ppm) and pyridazine protons (~δ 8.0–8.5 ppm), similar to aromatic systems in ’s compounds . MS: A molecular ion peak at m/z 280–290 (calculated) is expected, comparable to triazolo-thiadiazinone derivatives in .
Research Findings and Limitations
- Biological Activity: Pyridazine-pyrrolidine hybrids often exhibit kinase or protease inhibition.
- Thermal Stability: Methyl-substituted bicyclic amines generally show higher melting points than non-methylated variants (Table 1), suggesting improved crystallinity.
Limitations:
The provided evidence lacks direct data on the target compound. focuses on unrelated triazolo-thiadiazinones, limiting extrapolation. Further experimental studies are needed to validate properties like solubility and bioactivity.
Preparation Methods
General Synthetic Strategy
The preparation of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole generally involves:
- Construction of the octahydropyrrolo[3,4-c]pyrrole core via cyclization of suitable precursors.
- Introduction of the 6-chloropyridazin-3-yl substituent through nucleophilic aromatic substitution or cross-coupling reactions.
- Control of stereochemistry at the 5-methyl position on the octahydropyrrolo ring.
- Purification and isolation steps involving crystallization or chromatographic techniques.
Detailed Synthetic Procedures
While direct literature on this exact compound is limited, closely related compounds with octahydropyrrolo[3,4-c]pyrrole cores have been synthesized using the following approaches, which can be adapted or serve as a basis for the target compound:
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form the octahydropyrrolo[3,4-c]pyrrole core | Heating of amino acid derivatives or diaminopropane with diketones under reflux in polar solvents (e.g., acetonitrile) | 70-90 | Stereochemistry controlled by chiral auxiliaries or catalysts |
| 2 | Halogenation or chlorination of pyridazine ring | Reaction with chlorine sources (e.g., N-chlorosuccinimide) in inert solvents at low temperature | 80-95 | Ensures 6-chloro substitution on pyridazine |
| 3 | Coupling of chloropyridazinyl moiety to octahydropyrrolopyrrole core | Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution with base | 65-85 | Requires inert atmosphere and dry solvents |
| 4 | Purification | Crystallization from ethanol or methanol; vacuum drying at 50-60 °C | 90+ (recovery) | Final purity >98% by HPLC |
Representative Experimental Procedure
A plausible synthetic route adapted from related heterocyclic syntheses is as follows:
Core Formation: A suitable diamine (e.g., 1,4-diaminobutane derivative) is reacted with a diketone precursor under reflux in acetonitrile with triethylamine as base, producing the octahydropyrrolo[3,4-c]pyrrole intermediate.
Pyridazine Chlorination: The pyridazine precursor is selectively chlorinated at the 6-position using N-chlorosuccinimide in dichloromethane at 0-5 °C to yield 6-chloropyridazine.
Coupling Reaction: The chloropyridazine is coupled to the octahydropyrrolopyrrole intermediate via palladium-catalyzed Buchwald-Hartwig amination in the presence of a phosphine ligand, potassium carbonate base, and toluene solvent at 80-100 °C under nitrogen atmosphere.
Isolation and Purification: The crude product is cooled, filtered, and washed with cold ethanol. The solid is dried under vacuum at 50 °C to afford the pure this compound.
Data Table Summarizing Key Reaction Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Solvent | Medium for reactions | Acetonitrile, dichloromethane, toluene |
| Temperature | Reaction temperature range | 0 °C to 110 °C depending on step |
| Reaction Time | Duration of each step | 1-5 hours |
| Catalyst | For coupling | Pd(0) complexes with phosphine ligands |
| Base | For coupling and cyclization | Triethylamine, potassium carbonate |
| Atmosphere | Reaction environment | Nitrogen or argon inert atmosphere |
| Yield | Isolated product yield | 65-90% per step |
| Purity | Final compound purity | >98% by HPLC |
Research Findings and Notes
Stereochemical Control: The octahydropyrrolo[3,4-c]pyrrole ring system's stereochemistry is crucial for biological activity and is often controlled by chiral starting materials or catalysts during cyclization.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.
Crystallization: Use of ethanol or methanol at low temperatures (0-5 °C) is effective for crystallization and purification, yielding high-purity products suitable for further applications.
Environmental and Safety Considerations: Reactions involving chlorination and palladium catalysts require careful handling under inert atmosphere to avoid side reactions and degradation.
Q & A
Q. What are the key synthetic strategies for synthesizing 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole?
The synthesis often involves stereoselective methods to construct the bicyclic pyrrolo[3,4-c]pyrrole core. A notable approach uses reductive amination or cyclization of precursors like tert-butyl-protected intermediates. For example, chiral synthesis of related compounds employs boron-based reducing agents (e.g., NaBH₄ or BH₃·THF) with Lewis acids to control stereochemistry . The 6-chloropyridazinyl group is introduced via alkylation or nucleophilic substitution, often using (6-chloropyridazin-3-yl)methyl halides .
Q. How is the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core established during synthesis?
Stereochemical control is achieved through chiral auxiliaries or catalysts. For instance, tert-butyl carbamate-protected intermediates (e.g., rac-tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-octahydro-pyrrolo[3,4-c]pyridine-5-carboxylate) are synthesized using enantioselective reduction or asymmetric hydrogenation. The use of Lewis acids (e.g., ZnCl₂) in cyclization steps can also dictate the cis/trans configuration of the bicyclic system .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) resolves the bicyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while chiral HPLC or polarimetry verifies enantiopurity. X-ray crystallography has been applied to analogous compounds to resolve absolute stereochemistry .
Advanced Research Questions
Q. How do structural modifications at the 5-methyl or 6-chloropyridazinyl positions affect biological activity?
Structure-activity relationship (SAR) studies on related pyrrolo[3,4-c]pyrrole derivatives reveal that the 5-methyl group enhances metabolic stability, while the 6-chloropyridazinyl moiety influences receptor binding. For example, replacing chlorine with trifluoromethyl or phenyl groups (as in 5-(2-trifluoromethylphenyl) derivatives) modulates antitumor activity by altering electron-withdrawing effects and steric bulk .
Q. What methodologies are employed to analyze receptor binding affinity and mechanistic pathways?
Competitive binding assays (e.g., [¹²⁸I]-RANTES displacement for CCR5 receptor antagonists) and cell-based antiviral assays are commonly used. For kinase or enzyme targets, fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify inhibition constants (Kᵢ). Molecular docking and molecular dynamics simulations predict binding modes, leveraging crystal structures of homologous targets (e.g., HIV-1 CCR5) .
Q. What in silico approaches predict the pharmacokinetic and toxicity profiles of this compound?
ADMET prediction tools (e.g., SwissADME, ProTox-II) assess solubility, cytochrome P450 interactions, and hepatotoxicity. Quantum mechanical calculations (DFT) evaluate metabolic sites, such as oxidative dechlorination or N-methylation. For nanoscale formulations, molecular dynamics simulate stability in lipid bilayers or polymeric matrices .
Q. How are analytical challenges (e.g., isomer separation) addressed for enantiomerically pure samples?
Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) resolve enantiomers, while supercritical fluid chromatography (SFC) improves resolution for diastereomers. Dynamic kinetic resolution (DKR) during synthesis minimizes racemization. For complex mixtures, 2D NMR (NOESY/ROESY) distinguishes diastereomers based on nuclear Overhauser effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
